molecular formula C14H10F3NO2 B564336 Flufenamic Acid-d4 CAS No. 1185071-99-1

Flufenamic Acid-d4

Numéro de catalogue B564336
Numéro CAS: 1185071-99-1
Poids moléculaire: 285.259
Clé InChI: LPEPZBJOKDYZAD-ZEJCXXMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .


Molecular Structure Analysis

Flufenamic Acid-d4 has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .


Physical And Chemical Properties Analysis

Flufenamic Acid-d4 is a solid substance . It is soluble in DMF, DMSO, and methanol .

Applications De Recherche Scientifique

Monitoring Polymorphic Phase Transitions

Flufenamic Acid (FFA) is a highly polymorphic drug molecule with nine crystal structures reported . Researchers have used synchrotron X-ray powder diffraction combined with differential scanning calorimetry to study crystallization and polymorphic phase transitions upon heating FFA-polymer amorphous solid dispersions (ASDs) . This application is crucial in understanding the behavior of FFA in different conditions and can help in the development of more effective pharmaceutical products.

Amorphous Solid Dispersions

FFA has been used in the preparation of amorphous solid dispersions (ASDs) with various polymers . The study of these ASDs can provide insights into the stabilization of FFA in both amorphous and metastable forms via a combination of intermolecular interactions and viscosity effects .

Dissolution Behavior Study

The dissolution behavior of FFA in heated mixtures with nanocellulose has been studied . This research is significant as it helps in understanding the solubility of FFA, which is a problem drug with up to eight different polymorphs and shows poor solubility .

Enhancement of Bioavailability

Due to its poor solubility, the bioavailability of FFA has been a challenge. However, researchers have found that the use of high surface area nanocellulose, i.e., Cladophora cellulose (CLAD), can result in complete amorphization of the drug, enhancing its dissolution properties and reducing the fasted/fed state variability .

Stability-Indicating Assay Development

The development and validation of a stability-indicating greener high-performance thin-layer chromatographic (HPTLC) densitometry assay for FFA determination in marketed products is another significant application . This research contributes to the development of eco-friendly methods for quantifying FFA.

Polymorphism and Amorphization Behavior Study

The polymorphism and amorphization behavior of FFA in non-heated and heated mixtures with nanocellulose have been investigated . This study is crucial in understanding the solid-state properties of FFA and can guide the formulation of more effective pharmaceutical products.

Safety And Hazards

Flufenamic Acid-d4 is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment .

Orientations Futures

Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of Flufenamic Acid-d4 to improve the prognosis for cardiac arrest victims who are successfully resuscitated .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Flufenamic Acid-d4 can be achieved through the deuteration of Flufenamic Acid, which involves the replacement of four hydrogen atoms with deuterium atoms. This can be accomplished using a deuterating reagent, such as lithium aluminum deuteride (LiAlD4), which is capable of selectively replacing hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Flufenamic Acid", "Lithium Aluminum Deuteride (LiAlD4)", "Anhydrous Diethyl Ether" ], "Reaction": [ "Step 1: Dissolve Flufenamic Acid (1.0 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.", "Step 2: Add lithium aluminum deuteride (2.0 g) to the reaction mixture and stir the solution at room temperature for 1 hour.", "Step 3: Heat the reaction mixture to reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and carefully add 5% hydrochloric acid (50 mL) dropwise to quench the reaction.", "Step 5: Extract the organic layer with diethyl ether (3 x 50 mL), combine the organic layers, and wash with saturated sodium bicarbonate solution (50 mL).", "Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Flufenamic Acid-d4 as a white solid (yield: ~70%)." ] }

Numéro CAS

1185071-99-1

Nom du produit

Flufenamic Acid-d4

Formule moléculaire

C14H10F3NO2

Poids moléculaire

285.259

Nom IUPAC

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D

Clé InChI

LPEPZBJOKDYZAD-ZEJCXXMWSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F

Synonymes

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4;  2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4;  3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4;  Fullsafe-d4;  INF 1837-d4;  Meralen-d4;  Sastridex-d4;  Surika-d4;  Tecramine-d4; _x000B_

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flufenamic Acid-d4
Reactant of Route 2
Reactant of Route 2
Flufenamic Acid-d4
Reactant of Route 3
Reactant of Route 3
Flufenamic Acid-d4
Reactant of Route 4
Reactant of Route 4
Flufenamic Acid-d4
Reactant of Route 5
Reactant of Route 5
Flufenamic Acid-d4
Reactant of Route 6
Reactant of Route 6
Flufenamic Acid-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.